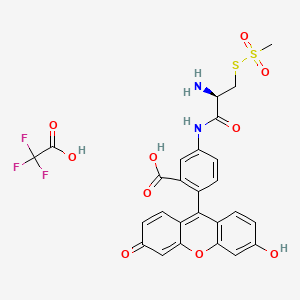
2,7-Bis(alloxycarbonylamino)-9-chloroacridine, Technical Grade
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate is a complex organic compound that features a combination of acridine and carbamate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine, Technical Grade typically involves multiple steps. One common method starts with the preparation of the acridine derivative, followed by the introduction of the carbamate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated derivative, while reduction could produce a deoxygenated compound.
Scientific Research Applications
Prop-2-enyl N-[9-chloro-7-(prop-2-enoxycarbonylamino)acridin-2-yl]carbamate has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a fluorescent probe.
Industry: It can be used in the development of new materials with specific properties, such as enhanced durability or conductivity.
Mechanism of Action
The mechanism of action of 2,7-Bis(alloxycarbonylamino)-9-chloroacridine, Technical Grade involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or disrupt cellular processes. The pathways involved can include binding to DNA or proteins, leading to changes in their function or structure.
Comparison with Similar Compounds
Similar Compounds
- Prop-2-enyl N-phenylcarbamate
- Prop-2-enyl N-(2-chlorophenyl)carbamate
- Prop-2-enyl N-(4-methoxyphenyl)carbamate
Uniqueness
What sets 2,7-Bis(alloxycarbonylamino)-9-chloroacridine, Technical Grade apart from similar compounds is its unique combination of acridine and carbamate groups. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
887353-21-1 |
|---|---|
Molecular Formula |
C21H18ClN3O4 |
Molecular Weight |
411.8 g/mol |
IUPAC Name |
prop-2-enyl N-[9-chloro-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate |
InChI |
InChI=1S/C21H18ClN3O4/c1-3-9-28-20(26)23-13-5-7-15-17(11-13)25-18-12-14(6-8-16(18)19(15)22)24-21(27)29-10-4-2/h3-8,11-12H,1-2,9-10H2,(H,23,26)(H,24,27) |
InChI Key |
QSDSFWYUDYFZLP-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)N=C3C=CC(=CC3=C2Cl)NC(=O)OCC=C |
Canonical SMILES |
C=CCOC(=O)NC1=CC2=C(C=C1)C(=C3C=CC(=CC3=N2)NC(=O)OCC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B561809.png)




![Benzyl N-[6-oxo-6-[[(2R,4S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexyl]carbamate](/img/structure/B561818.png)


